S-allyl 2-oxo-2-phenylethanethioate
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Overview
Description
S-allyl 2-oxo-2-phenylethanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-allyl 2-oxo-2-phenylethanethioate typically involves the reaction of allyl thiol with 2-oxo-2-phenylethanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioester bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and cost-effectiveness. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: S-allyl 2-oxo-2-phenylethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding alcohol.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the allyl group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Chemistry: S-allyl 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-allyl 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester bond is susceptible to nucleophilic attack, leading to the formation of reactive intermediates that can modulate biological pathways. The allyl group also plays a role in the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- S-phenyl 2-oxo-2-phenylethanethioate
- S-methyl 2-oxo-2-phenylethanethioate
- S-ethyl 2-oxo-2-phenylethanethioate
Comparison: S-allyl 2-oxo-2-phenylethanethioate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other similar compounds. The allyl group allows for additional chemical transformations, making it a versatile building block in organic synthesis. Additionally, the compound’s sulfur-containing structure provides unique interactions with biological targets, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H10O2S |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
S-prop-2-enyl 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C11H10O2S/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
YGGABCMOINNAOC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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